N-(4-methoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(4-Methoxyphenyl)-2-({6-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule featuring a pyrimidine core substituted with a sulfanyl-linked acetamide group and a piperazine ring bearing a 2-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-31-19-9-7-18(8-10-19)27-23(30)16-33-24-15-22(25-17-26-24)29-13-11-28(12-14-29)20-5-3-4-6-21(20)32-2/h3-10,15,17H,11-14,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRYZXZDOKGYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through the reaction of appropriate amines with ethylene glycol or other suitable reagents.
Pyrimidine Ring Formation: The pyrimidine ring can be constructed via cyclization reactions involving suitable precursors such as amidines and β-diketones.
Coupling Reactions: The methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled by linking the piperazine and pyrimidine intermediates through a sulfanyl-acetamide linkage, often using thiol reagents and acylation conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the piperazine ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced aromatic rings, modified piperazine ring.
Substitution Products: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine and pyrimidine derivatives.
Medicine: Potential pharmacological properties such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry: Use in the development of new materials or as intermediates in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, compounds with piperazine and pyrimidine rings can interact with various enzymes, receptors, or ion channels, modulating their activity. The methoxyphenyl groups may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
The position and nature of substituents on the piperazine ring significantly affect physicochemical and biological properties:
*Estimated based on M179-4772 () with adjusted substituent mass.
Key Insight : The 2-methoxyphenyl group in the target compound likely reduces steric hindrance compared to bulkier substituents (e.g., benzyl in 5k) but may alter receptor binding compared to its 4-methoxy analog (M179-4772) due to differences in electronic distribution .
Pyrimidine vs. Heterocyclic Core Modifications
Replacing the pyrimidine core with other heterocycles impacts molecular geometry and bioactivity:
Key Insight : Pyrimidine-based compounds like the target molecule balance conformational flexibility and planar aromaticity, whereas thiazole or imidazole cores (e.g., ) may prioritize metal coordination or rigidity .
Sulfur-Containing Linkages
The sulfanyl (-S-) group in the target compound contrasts with sulfonyl (-SO₂-) or oxy (-O-) linkages in analogs:
Key Insight : The sulfanyl group offers a balance between solubility and reactivity, though oxidative susceptibility may necessitate formulation adjustments compared to sulfonyl analogs .
Biological Activity
N-(4-methoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A methoxyphenyl group
- A piperazine moiety
- A pyrimidine ring linked through a thioether bond
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 463.6 g/mol |
| Molecular Formula | C25H29N5O2S |
| LogP | 4.7431 |
| Polar Surface Area | 53.166 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly kinases. The compound may exhibit selective inhibition of certain receptor tyrosine kinases, which play a critical role in cell signaling pathways related to cancer progression.
Anticancer Properties
Preliminary studies indicate that compounds with similar structures demonstrate significant anticancer activity. For instance:
- Cytotoxicity : Derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural motifs.
Antimicrobial Activity
Research has highlighted the potential antimicrobial effects of compounds containing thiadiazole and pyrimidine rings. The presence of these functional groups in this compound suggests possible antimicrobial activity.
Study 1: Anticancer Activity in Cell Lines
A study evaluated the cytotoxic effects of structurally similar compounds on various cancer cell lines, revealing IC50 values in the low micromolar range for certain derivatives. The results indicated that modifications in the piperazine and pyrimidine components could enhance anticancer potency.
Study 2: Kinase Inhibition Profile
A comprehensive analysis of kinase inhibitors demonstrated that similar compounds exhibit selective inhibition against specific kinases involved in tumor growth. The study reported that modifications to the methoxy and thioether groups can significantly affect the binding affinity and selectivity towards target kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
